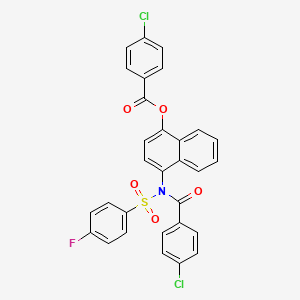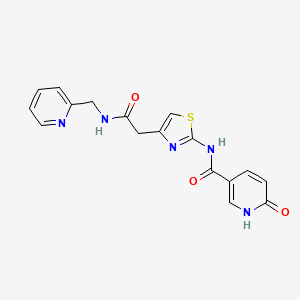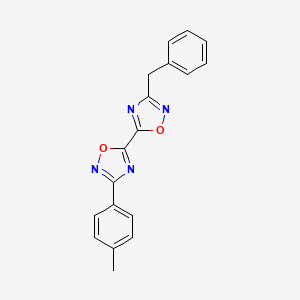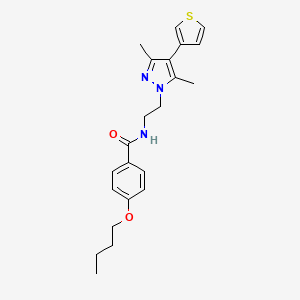![molecular formula C16H21N5O3S B2626890 2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide CAS No. 1902901-14-7](/img/structure/B2626890.png)
2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a series of chemical reactions starting from basic organic substrates. While specific synthetic routes may vary, common steps include:
Step 1: : The formation of the primary amide group via acylation reactions.
Step 2: : Introduction of the methylthio group using thiol-containing reagents under basic or catalytic conditions.
Step 3: : Formation of the benzotriazinone ring system, typically through cyclization reactions involving the corresponding amines and carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using high-yielding and efficient catalytic processes. These methods often leverage specialized catalysts and optimized reaction conditions to enhance productivity while minimizing by-products.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can convert the amide groups to their corresponding amines.
Substitution: : The methylthio group can participate in nucleophilic substitution reactions, allowing for functional group interconversions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Primary Amines: : From reduction reactions.
Substituted Derivatives: : Through various nucleophilic substitution pathways.
科学的研究の応用
In Chemistry
This compound serves as a useful intermediate in synthetic organic chemistry, aiding in the development of more complex molecules and potentially new materials with unique properties.
In Biology
It is utilized in biochemical studies to probe the role of specific molecular interactions in biological pathways, providing insights into cellular processes and molecular mechanisms.
In Medicine
Preliminary studies suggest that derivatives of this compound might exhibit pharmacological activities, making them potential candidates for drug development and therapeutic applications.
In Industry
作用機序
The mechanism of action for this compound, particularly in biological systems, involves its interaction with specific molecular targets, such as enzymes or receptors. The unique chemical structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects or biochemical insights.
類似化合物との比較
Unique Features
This compound stands out due to its combination of functional groups, which impart distinct chemical reactivity and biological activity compared to other related molecules.
Similar Compounds
N-acetyl-4-methylthioaniline: : Lacks the benzotriazinone ring but shares the methylthio and acetamido functionalities.
Benzotriazinone derivatives: : Compounds with similar ring systems but different substituents, offering varying degrees of chemical and biological properties.
Thioether-amide compounds: : These compounds also feature thiol and amide groups, providing similar reactivity profiles in synthetic and biological applications.
This detailed look into 2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide reveals its versatile nature and potential across several fields of study
特性
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-11(22)18-14(7-10-25-2)15(23)17-8-9-21-16(24)12-5-3-4-6-13(12)19-20-21/h3-6,14H,7-10H2,1-2H3,(H,17,23)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOBASFKASZBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCCN1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2626807.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2626808.png)

![6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2626811.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2626814.png)
![2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2626815.png)


![N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2626819.png)
![N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2626820.png)
![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)



